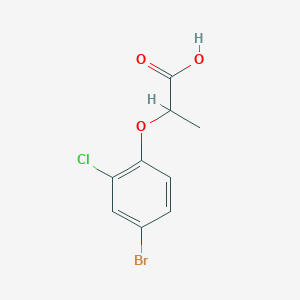

2-(4-Bromo-2-chlorophenoxy)propanoic acid

Description

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINRZNVTDBJWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397056 | |

| Record name | 2-(4-bromo-2-chlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588681-97-4 | |

| Record name | 2-(4-bromo-2-chlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Phenoxypropanoic Acid Core

A widely used method involves the reaction of appropriately substituted phenols with haloalkanoic acids or their salts under alkaline conditions. For example, phenols bearing chlorine substituents can be reacted with 2-chloropropionic acid or its sodium salt in the presence of alkali metal hydroxides. The reaction is typically conducted at elevated temperatures with simultaneous removal of water to drive the etherification forward.

- Use of alkali metal hydroxide (e.g., NaOH) to generate the phenolate ion.

- Simultaneous addition of haloalkanoic acid and alkali metal hydroxide to a hot mixture of phenol and its alkali metal salt.

- Removal of water by distillation to shift equilibrium toward product formation.

- Acidification post-reaction to precipitate the phenoxypropanoic acid.

A representative example from a patent describes the preparation of phenoxyalkanoic acids by this method with yields exceeding 99% and high purity after extraction and crystallization.

Advanced Multi-Step Synthesis via Grignard and Carboxylation Reactions

An alternative preparation route involves:

- Starting from 4-methylstyrene derivatives, reacting with halogen acids to form halogenated intermediates.

- Conversion of these intermediates into Grignard reagents followed by carbonylation/carboxylation to introduce the propanoic acid moiety.

- Final bromination to introduce the bromomethyl group on the aromatic ring.

- Debromination steps to purify and isolate the desired 2-(4-bromo-2-chlorophenoxy)propanoic acid.

This method achieves high yields (>85%) and purity (>98.5%) but involves more complex operations including handling of Grignard reagents and bromination mixtures.

Use of Catalysts and Halogenating Agents

Recent methods emphasize environmentally friendly and efficient catalysis:

- Use of N-bromosuccinimide (NBS) as a selective brominating agent in the presence of catalysts such as DMF to control polyhalogenation and improve yield (up to 98%).

- Gamma-alumina supported copper chloride catalysts have been employed for hydrolysis and halogenation steps with high yield and catalyst recyclability.

- Reaction conditions are optimized to minimize by-products and improve product purity (>99.5%) suitable for industrial scale.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Selectivity and purity are critical, especially in bromination steps where multiple regioisomers or polybrominated impurities can form. Control of bromine equivalents and reaction conditions is essential.

- Catalyst choice (e.g., DMF, copper chloride on alumina) significantly affects yield and environmental impact.

- Extraction and purification steps such as washing with sodium chloride solutions, acid/base washes, and crystallization are necessary to achieve high purity products.

- Industrial scalability is demonstrated in patent literature with batch sizes in hundreds of kilograms and detailed process parameters.

- Safety considerations include controlling bromine handling and avoiding toxic reagents like NaCN used in some older methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenoxy)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent can facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols or other reduced compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-Bromo-2-chlorophenoxy)propanoic acid is C10H8BrClO3. It features a phenoxy group attached to a propanoic acid moiety, with bromine and chlorine substituents on the aromatic ring. These halogen atoms enhance the compound's lipophilicity, which can influence its biological activity and interaction with cellular targets.

Chemistry

- Synthesis Intermediate : this compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in numerous chemical reactions, facilitating the development of pharmaceuticals and agrochemicals.

- Functional Group Transformations : The unique structure of this compound enables it to undergo functional group transformations, making it valuable in synthetic chemistry for creating complex molecules.

Biology

- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties against various bacterial strains. Its effectiveness as an antimicrobial agent is being explored in laboratory settings.

- Anticancer Potential : Research has shown that this compound may inhibit tumor cell growth in vitro, suggesting potential applications in cancer therapy. The mechanisms behind its anticancer activity are under investigation.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property could be leveraged for therapeutic purposes, particularly in developing enzyme inhibitors.

Medicine

- Therapeutic Agent Development : As a precursor for new therapeutic agents, this compound is being investigated for its potential use in formulating drugs aimed at treating inflammatory conditions and other diseases.

- Non-Steroidal Anti-Inflammatory Drug (NSAID) Potential : The compound exhibits significant anti-inflammatory and analgesic properties, making it a candidate for NSAID formulations aimed at alleviating pain associated with conditions like arthritis.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific functional properties. Its reactivity allows for the design of materials with tailored characteristics.

Case Study 1: Antimicrobial Properties

A study conducted on various bacterial strains demonstrated that this compound exhibited notable antimicrobial activity. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound were more effective at inhibiting bacterial growth.

Case Study 2: Anticancer Activity

In vitro experiments involving cancer cell lines showed that treatment with this compound led to significant reductions in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

2-(2,4-Dichlorophenoxy)propanoic acid: Similar structure but with two chlorine atoms instead of one bromine and one chlorine.

2-(4-Chlorophenoxy)propanoic acid: Contains only a chlorine atom on the phenyl ring.

2-(2-Bromo-4-chlorophenoxy)propanoic acid: Similar structure with bromine and chlorine atoms in different positions.

Uniqueness

2-(4-Bromo-2-chlorophenoxy)propanoic acid is unique due to the specific positioning of bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

2-(4-Bromo-2-chlorophenoxy)propanoic acid is a chemical compound that has garnered attention for its biological activities, particularly in the context of herbicidal properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H10BrClO3

- Molecular Weight : 293.54 g/mol

- Structure : The compound features a propanoic acid moiety linked to a phenoxy group substituted with bromine and chlorine atoms.

The biological activity of this compound is primarily linked to its interaction with plant growth regulators and potential antimicrobial properties. The compound is structurally similar to well-known herbicides in the chlorophenoxy family, which are known to disrupt plant growth by mimicking auxins, leading to uncontrolled growth and eventual plant death.

Herbicidal Activity

Research indicates that compounds within the chlorophenoxy family, including this compound, exhibit significant herbicidal activity. The mechanism involves:

- Auxin Mimicry : The compound acts as a synthetic auxin, promoting abnormal growth patterns in plants.

- Selective Toxicity : It demonstrates selective toxicity towards certain plant species while being less harmful to others, making it a candidate for targeted herbicide applications.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. The findings suggest:

- Inhibition of Bacterial Growth : In vitro tests have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial activity may be attributed to the disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Toxicological Profile

The safety profile of this compound has been evaluated in multiple studies:

- Chronic Toxicity Studies : Long-term exposure studies in animal models have indicated low toxicity levels at recommended application rates. However, some studies have raised concerns about potential carcinogenic effects associated with similar chlorophenoxy compounds .

- Genotoxicity Assessments : Tests on human lymphocytes have shown no significant increase in chromosomal aberrations or sister chromatid exchanges, suggesting a favorable safety profile for human exposure .

Case Studies and Research Findings

- Herbicidal Efficacy :

- Antimicrobial Research :

- Toxicological Evaluations :

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C10H10BrClO3 |

| Molecular Weight | 293.54 g/mol |

| Herbicidal Activity | Significant against certain weeds |

| Antimicrobial Activity | Effective against Chlamydia |

| Toxicity | Low; concerns for chronic exposure |

| Carcinogenicity | Limited evidence; further studies needed |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-(4-Bromo-2-chlorophenoxy)propanoic acid in laboratory settings?

- Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including acid-resistant gloves, indirect-vent goggles, and face shields. Use local exhaust ventilation to minimize airborne exposure. Contaminated clothing must be removed immediately and laundered by trained personnel to prevent secondary exposure . Engineering controls, such as HEPA-filtered vacuums, are recommended for spill cleanup to avoid dust dispersion .

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with validated reference standards (e.g., European Pharmacopoeia impurity markers) to identify and quantify byproducts. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. What are the key considerations for designing storage conditions to maintain compound stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 0–6°C to prevent thermal degradation. Regularly monitor for moisture ingress, as hydrolysis of the phenoxypropanoic backbone may occur under humid conditions .

Advanced Research Questions

Q. What advanced chromatographic techniques are suitable for quantifying trace residues of this compound in environmental matrices?

- Methodological Answer : Capillary liquid chromatography (cLC) with gradient elution and UV detection provides high sensitivity for trace analysis in complex samples (e.g., soil or plant extracts). Couple with solid-phase extraction (SPE) for pre-concentration, achieving detection limits <10 ppb. Validate the method using spiked matrices (e.g., apple juice) to ensure recovery rates >90% .

Q. How can researchers investigate the compound’s potential teratogenicity and organ-specific toxicity?

- Methodological Answer : Conduct in vivo rodent studies with controlled oral or dermal exposure (e.g., OECD Guideline 414). Monitor hematological parameters (e.g., red blood cell count) for anemia and perform histopathological examinations of kidneys, as structural analogs like 2-(4-chloro-2-methylphenoxy)propanoic acid show nephrotoxic effects . Compare results to known teratogens (e.g., mecoprop-P) to assess relative risk .

Q. What strategies optimize the enantioselective synthesis of this compound?

- Methodological Answer : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during the esterification of 4-bromo-2-chlorophenol with propanoic acid derivatives. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Adjust reaction temperature and solvent polarity (e.g., dichloromethane vs. THF) to favor kinetic resolution .

Q. How does the electronic structure of this compound influence its herbicidal activity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron distribution across the phenoxy and propanoic moieties. Correlate with bioassay data (e.g., inhibition of acetyl-CoA carboxylase in plants) to identify critical electrophilic sites. Compare with diclofop, a structurally related herbicide, to elucidate structure-activity relationships .

Data Contradictions and Analytical Challenges

Q. How should researchers resolve discrepancies in reported toxicity data for halogenated phenoxypropanoic acids?

- Methodological Answer : Cross-reference in vitro (e.g., Ames test) and in vivo data while accounting for metabolic activation differences. For example, 2-(4-chloro-2-methylphenoxy)propanoic acid shows conflicting teratogenicity results in animal models; replicate studies under Good Laboratory Practice (GLP) conditions with standardized dosing protocols .

Q. What experimental controls are essential when studying the environmental persistence of this compound?

- Methodological Answer : Include abiotic controls (e.g., sterile soil) to distinguish microbial degradation from photolysis. Use isotopically labeled analogs (e.g., ¹⁴C-tagged compound) to track mineralization pathways via liquid scintillation counting. Validate half-life calculations under varying pH and UV conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.